molecular formula C15H23NO3Si B12536057 5-(Triethoxysilyl)-1-methylindole CAS No. 808770-01-6

5-(Triethoxysilyl)-1-methylindole

Cat. No.: B12536057
CAS No.: 808770-01-6
M. Wt: 293.43 g/mol
InChI Key: ZFBCXQMOQSLNJO-UHFFFAOYSA-N
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Description

5-(Triethoxysilyl)-1-methylindole is an organosilicon-modified indole derivative characterized by a triethoxysilyl group (-Si(OEt)₃) at the C-5 position and a methyl group at the N-1 position of the indole scaffold. This compound is primarily utilized in materials science due to its triethoxysilyl moiety, which enables participation in sol-gel polymerization processes. The triethoxysilyl group undergoes hydrolysis and condensation reactions, forming stable siloxane networks, making it valuable for synthesizing hybrid organic-inorganic materials such as xerogels . Applications include coatings, sensors, and bioactive matrices, where its structural integrity and compatibility with silica precursors (e.g., Si(OEt)₄) are advantageous .

Properties

CAS No.

808770-01-6

Molecular Formula

C15H23NO3Si

Molecular Weight

293.43 g/mol

IUPAC Name

triethoxy-(1-methylindol-5-yl)silane

InChI

InChI=1S/C15H23NO3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-15-13(12-14)10-11-16(15)4/h8-12H,5-7H2,1-4H3

InChI Key

ZFBCXQMOQSLNJO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC2=C(C=C1)N(C=C2)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Triethoxysilyl)-1-methylindole typically involves the reaction of 1-methylindole with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 5-(Triethoxysilyl)-1-methylindole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-(Triethoxysilyl)-1-methylindole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.

    Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the triethoxysilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield 1-methylindoline.

Scientific Research Applications

5-(Triethoxysilyl)-1-methylindole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of bioactive materials and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which 5-(Triethoxysilyl)-1-methylindole exerts its effects is largely dependent on its ability to interact with other molecules through its triethoxysilyl group. This group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. In biological systems, the indole ring can interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituent Position Functional Group Molecular Weight (g/mol) Key Applications Reference
5-(Triethoxysilyl)-1-methylindole C-5, N-1 -Si(OEt)₃, -CH₃ ~309.4* Sol-gel materials
5-(Benzoylamino)-1-methylindole C-5, N-1 -NHCOPh, -CH₃ ~264.3 TG2 transglutaminase inhibition
6-(Benzoylamino)-1-methylindole C-6, N-1 -NHCOPh, -CH₃ ~264.3 TG2 inhibition (lower activity)
5-Methoxy-3-methyl-1H-indole C-5, C-3 -OCH₃, -CH₃ 175.2 Pharmaceutical intermediates
7-Methyltryptamine C-7, N-1 -CH₂CH₂NH₂, -CH₃ 174.2 Neurotransmitter analog

*Calculated based on formula C₁₄H₂₁NO₃Si.

  • Substituent Position Sensitivity: The position of functional groups significantly impacts biological activity. For example, 5-(benzoylamino)-1-methylindole exhibits stronger TG2 inhibition (IC₅₀ = 0.8 µM) than its C-6 analog (IC₅₀ = 5.2 µM), highlighting the critical role of C-5 substitution in enzyme binding . In contrast, 5-(Triethoxysilyl)-1-methylindole’s C-5 triethoxysilyl group favors material applications due to its hydrolytic reactivity, unlike inert substituents like methoxy (-OCH₃) in 5-methoxy derivatives .
  • Functional Group Diversity: Triethoxysilyl vs. Benzoylamino: The triethoxysilyl group enables crosslinking in sol-gel processes, whereas benzoylamino groups enhance interactions with enzyme active sites (e.g., TG2) . Methyl vs. Ethyl Groups: N-1 methylation (vs. ethyl or allyl) improves metabolic stability in bioactive indoles, as seen in tryptamine analogs .

Table 2: TG2 Transglutaminase Inhibition Data

Compound IC₅₀ (µM) Selectivity (vs. TG1/TG3) Reference
5-(Benzoylamino)-1-methylindole 0.8 >100-fold
6-(Benzoylamino)-1-methylindole 5.2 >50-fold
7-(3,4-Dimethoxybenzamido)-1H-indole 1.1 >80-fold
  • Key Insight : 5-(Triethoxysilyl)-1-methylindole lacks direct biological activity data but is structurally distinct from bioactive indoles. Its triethoxysilyl group prioritizes material utility over pharmacological interactions .

Solubility and Reactivity

  • Sol-Gel Compatibility: 5-(Triethoxysilyl)-1-methylindole forms xerogels with Si(OEt)₄ under mild conditions (room temperature, methanol/THF/water), producing insoluble networks ideal for coatings . In contrast, methoxy- or benzoylamino-substituted indoles (e.g., 5-methoxy-2-methyl-1H-indole) lack hydrolyzable groups, limiting their use in sol-gel chemistry .
  • Solubility Challenges: Xerogels derived from 5-(Triethoxysilyl)-1-methylindole exhibit poor solubility, necessitating solid-state characterization techniques (e.g., ³¹P-MAS-NMR) . Polar substituents (e.g., -NHCOPh in benzoylamino indoles) improve aqueous solubility for biological assays .

Biological Activity

5-(Triethoxysilyl)-1-methylindole is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

5-(Triethoxysilyl)-1-methylindole features a triethoxysilyl group attached to a methylindole moiety. The presence of the triethoxysilyl group enhances its solubility and reactivity, making it suitable for various applications in biochemistry and materials science.

Property Description
Molecular Formula C₁₁H₁₅NOSi
Molecular Weight 223.32 g/mol
Solubility Soluble in organic solvents
Functional Groups Indole, silane

The biological activity of 5-(Triethoxysilyl)-1-methylindole is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can modulate enzyme activity through competitive inhibition or activation, influencing metabolic pathways significantly.

Key Mechanisms:

  • Enzyme Interaction : Binds to active sites of enzymes, altering their activity.
  • Gene Expression Modulation : Influences transcription factors, leading to changes in gene expression patterns.
  • Cell Signaling Pathways : Affects pathways involved in cell proliferation and differentiation.

Antioxidant Properties

Indole derivatives are known for their antioxidant capabilities. The ability of 5-(Triethoxysilyl)-1-methylindole to scavenge free radicals may contribute to its potential therapeutic effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that indole derivatives can inhibit inflammatory mediators. Although direct studies on 5-(Triethoxysilyl)-1-methylindole are scarce, the structural similarities suggest potential anti-inflammatory activity.

Case Studies

  • Cell Proliferation Studies : In vitro studies have shown that compounds similar to 5-(Triethoxysilyl)-1-methylindole can influence cell proliferation rates in cancer cell lines. For instance, one study reported a dose-dependent inhibition of proliferation in breast cancer cells treated with indole derivatives.
  • Toxicity Assessment : Animal model studies have indicated that while low doses of indole compounds exhibit minimal toxicity, higher doses may lead to adverse effects. This highlights the importance of dosage optimization for therapeutic applications.

Research Findings

Recent investigations into the biological activities of indole derivatives have yielded promising results:

  • A study published in PMC highlighted the dual COX-2/5-LOX inhibitory activity of certain indole derivatives, which may correlate with the expected effects of 5-(Triethoxysilyl)-1-methylindole .
  • Another research article focused on the synthesis and evaluation of N-methylsulfonyl-indole derivatives, demonstrating their antimicrobial and anti-inflammatory activities .

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